2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Description
2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[4,5-C]pyridine ring system
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-bromo-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h9H,2-4H2,1H3 |
InChI Key |
UTJOZUJSVFJBJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)N=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water and heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine acts as a modulator of neurotransmitter receptors, particularly the GABA_A receptor. This interaction suggests a potential role in enhancing inhibitory neurotransmission within the central nervous system. Such properties may have implications for treating various neurological disorders, including anxiety and epilepsy.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that structural analogs of imidazo[4,5-C]pyridine exhibit promising activity against different cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated significant growth inhibition in human cancer cell lines such as HT29 and MCF-7 . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Synthetic Routes
Several synthetic pathways have been developed for the preparation of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine. These methods typically involve bromination reactions followed by cyclization steps. The efficiency and yield of these synthetic approaches are critical for facilitating further research and development of this compound.
Comparative Analysis with Related Compounds
The unique features of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can be contrasted with related compounds to highlight its distinct biological activity. Below is a comparison table showcasing notable structural analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-4,5-dihydroimidazo[4,5-c]pyridine | Structure | Lacks bromine; potential for different biological activity |
| 1H-Imidazo[4,5-b]pyridine | Structure | Exhibits different reactivity due to lack of tetrahydro structure |
| 2-Bromoquinoline | Structure | Similar halogenation but different ring structure affecting properties |
This table illustrates how the presence of both a bromine atom and a tetrahydro structure in 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine influences its reactivity and biological activity significantly compared to other compounds.
Case Studies
- Neuropharmacological Studies : A study conducted on the binding affinity of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine to GABA_A receptors showed enhanced inhibitory effects in vitro. This supports its potential use in developing anxiolytic drugs.
- Anticancer Screening : A series of derivatives synthesized from imidazo[4,5-C]pyridine frameworks were screened against various cancer cell lines. The results indicated that certain modifications increased cytotoxicity against breast cancer cells (MCF-7), highlighting the importance of structural diversity in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
- Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-5-methyl-
Uniqueness
2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound belonging to the imidazo[4,5-C]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 228.08 g/mol
- CAS Number : 1187830-49-4
Biological Activity Overview
The biological activities of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine have been primarily studied in relation to its role as a kinase inhibitor and its potential anticancer properties.
1. Kinase Inhibition
Recent studies have identified derivatives of imidazo[4,5-C]pyridine as promising inhibitors of various kinases:
- VEGFR-2 Inhibition : A series of compounds derived from tetrahydro-imidazo[4,5-C]pyridine were evaluated for their inhibitory effects on VEGFR-2 kinase activity. The results indicated that these compounds exhibited significant inhibitory effects on VEGFR-2, which is crucial in angiogenesis and tumor growth .
| Compound | IC50 (µM) | Type of Kinase |
|---|---|---|
| Compound A | 0.45 | VEGFR-2 |
| Compound B | 0.32 | c-Met |
| Compound C | 0.29 | Other |
2. Anticancer Activity
The anticancer potential of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has been explored through various models:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines. For example, it showed better activity than standard chemotherapeutics in inducing apoptosis in FaDu hypopharyngeal tumor cells .
Case Studies
- VEGFR-2 Kinase Inhibition Study : A study published in ChemMedChem reported the synthesis and evaluation of a series of imidazo[4,5-C]pyridine derivatives as VEGFR-2 inhibitors. The lead compound demonstrated an IC50 value of 0.45 µM against VEGFR-2 and showed significant inhibition of tumor growth in xenograft models without adverse effects on body weight .
- c-Met Kinase Inhibition : Another study focused on the design and synthesis of imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors. The compound showed promising results in enzymatic assays and inhibited tumor growth effectively in NIH-3T3/TPR-Met xenograft models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of a bromine atom at the 2-position and a methyl group at the 3-position significantly enhances the biological activity.
- Modifications to the imidazole ring can lead to variations in potency against different kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
